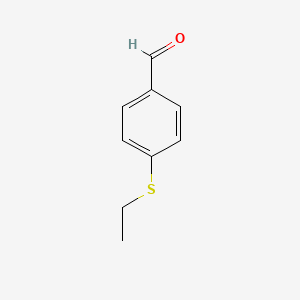

4-(Ethylthio)benzaldehyde

説明

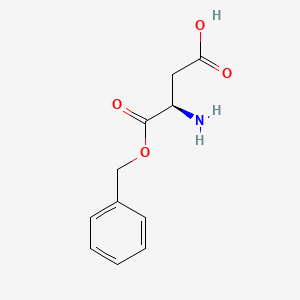

4-(Ethylthio)benzaldehyde, also known as 4-ethylthiobenzaldehyde, is an organic compound belonging to the family of aromatic aldehydes. It is a colorless solid with a sweet, pungent odor and is used in a variety of industrial applications. It is also a common intermediate in the synthesis of various organic compounds. This compound is a highly reactive compound and its reactivity can be exploited for a variety of synthetic applications.

科学的研究の応用

Iminium Salt Formation : A study by Froschauer et al. (2013) discusses the alkylation of 4-(Dimethylamino)benzaldehyde, which is structurally similar to 4-(Ethylthio)benzaldehyde. This process involves the formation of iminium salts, highlighting the potential of benzaldehydes in synthesizing complex organic compounds (Froschauer et al., 2013).

Catalysis in Organic Synthesis : Perozo-Rondón et al. (2006) explored the condensation of various substituted benzaldehydes, including 2-nitrobenzaldehyde and 2,4-dichlorobenzaldehyde, using alkaline carbons as catalysts. This demonstrates the role of benzaldehydes in the production of pharmaceutical precursors (Perozo-Rondón et al., 2006).

Synthesis of Labeled Benzaldehydes : Boga et al. (2014) reported a methodology for synthesizing 2H and 13C labeled benzaldehydes via regio-selective formylation. This underscores the utility of benzaldehydes in creating isotopically labeled compounds for research purposes (Boga et al., 2014).

Oxidation of Alcohols to Aldehydes : Sharma et al. (2012) investigated the use of mesoporous Ti-SBA-15 for the oxidation of benzyl alcohol to benzaldehyde. This study highlights the significance of benzaldehydes in industrial applications, such as in the cosmetics and pharmaceutical industries (Sharma et al., 2012).

Photocatalytic Conversion : Lima et al. (2017) studied the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride. This research indicates the potential of benzaldehydes in environmentally friendly chemical conversions (Lima et al., 2017).

Bioproduction of Benzaldehyde : Craig and Daugulis (2013) explored the bioproduction of benzaldehyde, a key molecule in the flavor industry, using Pichia pastoris. This signifies the biotechnological applications of benzaldehydes (Craig & Daugulis, 2013).

Synthesis of Heterotelechelic Poly(ethylene glycol) Derivatives : Akiyama et al. (2004) synthesized heterotelechelic PEG-containing benzaldehyde and pyridyl disulfide endgroup. This study emphasizes the importance of benzaldehydes in the synthesis of functionalized polymers (Akiyama et al., 2004).

Safety and Hazards

作用機序

Target of Action

It’s known that similar compounds, such as 4-(methylthio)benzaldehyde derivatives, have shown antibacterial, antioxidant, and cytotoxic activities . These activities suggest that the compound may interact with various targets, including bacterial cells and human peripheral lymphocytes .

Mode of Action

The related compound 4-(methylthio)benzaldehyde has been shown to exhibit antibacterial and antioxidant activities . This suggests that 4-(Ethylthio)benzaldehyde might interact with its targets in a way that disrupts bacterial growth or neutralizes harmful free radicals.

Biochemical Pathways

For instance, 4-(methylthio)benzaldehyde is an intermediate for the synthesis of pyrrole derivatives showing anti-inflammatory activity .

Pharmacokinetics

It’s known that the compound is slightly soluble in chloroform and methanol , which could potentially influence its bioavailability and distribution within the body.

Result of Action

Related compounds have shown antibacterial, antioxidant, and cytotoxic effects . This suggests that this compound might have similar effects, potentially inhibiting bacterial growth, neutralizing harmful free radicals, or inducing cytotoxicity in certain cells.

特性

IUPAC Name |

4-ethylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRKZLUVZOFDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426515 | |

| Record name | 4-(Ethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84211-94-9 | |

| Record name | 4-(Ethylthio)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)